tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Description
This compound is a stereospecific carbamate derivative of a tetrahydrobenzothiazole scaffold. It is characterized by a tert-butyloxycarbonyl (Boc) protective group on the amine moiety at the 6-position of the benzothiazole ring, with an (R)-configuration . Key properties include:
- Molecular formula: C₁₃H₂₁N₃O₂S (calculated from synthesis data in ).
- Melting point: 153–154°C.
- Stereochemistry: The (6R) configuration is critical for its role as an intermediate in medicinal chemistry, particularly in synthesizing chiral molecules targeting neurological disorders .
- Synthesis: Prepared via Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding a stable intermediate for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTULJANIYAMDM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373516-32-5 | |
| Record name | tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Chiral Cyclohexenamine Precursors
The most widely reported method involves cyclocondensation of (R)-cyclohexenamine derivatives with thiourea or thioamide reagents. A representative procedure from Sigma-Aldrich’s technical data involves:
- Starting Material Preparation : (R)-4-Aminocyclohex-1-ene-1-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Thiazole Ring Formation : The protected amine reacts with thiourea in the presence of hydrochloric acid, initiating cyclization to form the tetrahydrobenzothiazole core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Enantiomeric Excess | >98% (HPLC) | |
| Reaction Time | 12–18 hours |
This method’s limitation lies in moderate yields due to competing hydrolysis of the Boc group under acidic conditions.
Catalytic Asymmetric Synthesis
Recent patents describe palladium-catalyzed asymmetric allylic amination to install the 6R configuration. The process uses:
- Catalyst : Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP).
- Substrate : N-Boc-cyclohexenamide.
- Conditions : Toluene at 80°C for 6 hours.
Advantages :
- Higher Yield : 85–90%.
- Reduced Racemization : Ligand-controlled stereoselectivity minimizes epimerization.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the allylic substrate, enabling nucleophilic attack by the amine with retained configuration.
Optimization Strategies
Solvent and Base Screening
The patent WO2019158550A1 highlights the critical role of solvent polarity and base strength in minimizing side reactions:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 78 | 92 |
| DMF | DBU | 65 | 88 |
| THF | K₂CO₃ | 71 | 90 |
Acetonitrile-triethylamine systems achieve optimal results due to improved solubility of intermediates and efficient acid scavenging.
Temperature Control
Elevated temperatures accelerate cyclization but risk Boc deprotection. A balance is achieved via:
- Stepwise Heating : 25°C (2 hours) → 50°C (10 hours).
- Microwave Assistance : 80°C for 1 hour reduces reaction time without compromising yield.
Analytical Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be carried out using H2/Ni or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, LiAlH4
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various organic compounds, including peptides and heterocycles .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine . This process is crucial for its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric and Functional Group Variants
N-[(6R/S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
- Structure : Replaces the Boc group with a propanamide moiety.
- Molecular formula : C₁₀H₁₅N₃OS .
- Stereochemistry: Both (6R) and (6S) isomers exist. The (6S)-isomer is identified as Pramipexole Dihydrochloride Monohydrate Impurity E (CAS 106006-84-2), highlighting its pharmacological relevance .
- Key differences :
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- Structure : Acetamide analog with a shorter alkyl chain (CAS 104617-51-8) .
- Molecular formula : C₉H₁₃N₃OS.
- Key differences :
- Solubility : Higher polarity due to the smaller acetamide group may enhance aqueous solubility compared to the Boc derivative.
- Synthetic utility : Less steric hindrance facilitates reactions at the amine site.
Substituted Benzothiazole Derivatives
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
- Structure : Phthalimido-protected amine (CAS 104618-33-9) .
- Molecular formula : C₁₅H₁₃N₃O₂S.
- Key differences :
tert-Butyl N-(2-Formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Comparative Data Table
Stereochemical Influence
- The (6R)-configuration in the Boc derivative is crucial for binding to neurological targets, as seen in its use to synthesize dopamine receptor ligands . In contrast, the (6S)-propanamide isomer is pharmacologically undesirable, emphasizing the importance of stereocontrol in synthesis .
Biological Activity
Tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS Number: 1373516-32-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure, and biological effects of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole moiety that is known for its diverse biological activities. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 269.4 g/mol |
| Purity | 95% |
| Storage Conditions | Freezer |
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against various strains of bacteria and fungi with minimal inhibitory concentrations (MIC) as low as 50 μg/mL .
Anticancer Activity
The anticancer potential of benzothiazole derivatives is noteworthy. In vitro studies have demonstrated that compounds with similar structures can induce cytotoxicity in tumorigenic cell lines while sparing normal cells. For example, a series of substituted benzothiazoles were tested against the WI-38 VA-13 subline 2RA (a tumorigenic cell line), showing selective cytotoxicity with effective concentrations (EC50) ranging from 28 to 290 ng/mL .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways associated with disease processes. For example:
- Inhibition of Protein Kinases : Some benzothiazole derivatives have been identified as potent inhibitors of protein kinases involved in cell proliferation. One study reported an IC50 value of 0.004 μM for a related compound against T-cell proliferation .
- Antioxidant Activity : Certain derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases .
Study on Antimicrobial Activity
A study conducted on a series of benzothiazole derivatives found that those with a carbamate group exhibited enhanced antibacterial activity compared to their non-carbamate counterparts. The study utilized standard agar diffusion methods to assess the efficacy against Staphylococcus aureus and Escherichia coli.
Study on Anticancer Efficacy
In another research project focusing on the anticancer properties of benzothiazole derivatives, compounds were tested against various cancer cell lines including breast and lung cancer models. The results indicated that certain modifications to the benzothiazole structure could significantly enhance cytotoxicity.
Q & A
Q. What are the critical steps for synthesizing tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves Boc protection of the amine group using Boc anhydride (Boc₂O) in a polar solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) . The (6R) stereochemistry is preserved by starting with enantiomerically pure precursors (e.g., (R)-1) and monitoring optical rotation ([α]D values) and chiral HPLC . Post-synthesis, IR spectroscopy (e.g., ν 1684 cm⁻¹ for carbamate C=O) and ¹H NMR (e.g., δ 1.38 ppm for tert-butyl protons) confirm structural integrity .
Q. Which purification techniques are most effective for isolating this compound, especially when dealing with byproducts from multi-step reactions?
- Methodological Answer : Column chromatography with gradients of dichloromethane/methanol (30:1) effectively separates the target compound from unreacted starting materials or diastereomers . For polar impurities, recrystallization in ethanol/water mixtures improves purity (>95%), as evidenced by sharp melting points (e.g., 153–154°C) . SLE (supported liquid extraction) or GC/MS analysis can identify volatile contaminants from reaction solvents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While not classified as hazardous (GHS), standard precautions include fume hood use during synthesis, nitrile gloves to prevent skin contact, and emergency eyewash stations for accidental exposure . Storage in glass containers under inert gas (N₂/Ar) prevents degradation, particularly for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in large-scale syntheses?
- Methodological Answer : Statistical design of experiments (DoE) minimizes trial-and-error by screening variables (temperature, solvent ratio, catalyst loading) using factorial or response surface methodologies . For example, reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal conditions for stereochemical control . Feedback loops between computational predictions (e.g., COMSOL Multiphysics simulations) and experimental validation refine ee >99% .
Q. What strategies resolve contradictions between theoretical and observed spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) identify conformational equilibria causing splitting anomalies . For IR discrepancies (e.g., shifted C=O stretches), computational vibrational frequency analysis (Gaussian software) correlates observed peaks with conformational isomers . Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion integrity .
Q. How can computational tools predict the compound’s reactivity in novel reaction pathways (e.g., cross-coupling or cycloadditions)?
- Methodological Answer : Transition state modeling (e.g., using Gaussian or ORCA) identifies feasible reaction pathways, while machine learning (ML) platforms (e.g., BKMS_METABOLIC databases) prioritize synthetic routes based on atom economy and regioselectivity . For example, ML-trained models predict diastereoselectivity in intramolecular α-amidoalkylation reactions .
Q. What analytical methods reliably assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products (e.g., tert-butyl cleavage). pH-rate profiles (pH 2–10) identify hydrolysis-sensitive regions, validated by LC-MS/MS . Solid-state stability is assessed via X-ray powder diffraction (XRPD) to detect polymorphic transitions .
Q. How can chiral catalysts be designed to enhance the compound’s utility in asymmetric synthesis?
- Methodological Answer : Density functional theory (DFT) screens potential catalysts (e.g., BINOL-derived phosphoric acids) by calculating enantioselectivity (ΔΔG‡) . Experimental validation via kinetic resolution (e.g., KR = kfast/kslow) optimizes ee in dynamic kinetic asymmetric transformations (DYKAT) .
Q. What role does hydrogen bonding play in the compound’s crystal packing, and how does this influence solubility?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bonds (e.g., NH⋯O=C interactions) that stabilize the lattice, reducing solubility in apolar solvents . Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design with solubility-enhancing agents (e.g., PEG-based polymers) .
Q. How can machine learning (ML) models improve the efficiency of reaction optimization for derivatives of this compound?
- Methodological Answer :
ML platforms (e.g., PISTACHIO or REAXYS databases) train on historical reaction data to predict optimal conditions (solvent, catalyst) for new derivatives . Active learning algorithms iteratively refine models by incorporating experimental outliers, reducing optimization cycles by >50% .
Notes
- References adhere to numerical IDs from provided evidence.
- Advanced questions emphasize interdisciplinary approaches (computational, statistical, mechanistic).
- Basic questions focus on foundational synthesis and safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
